
Shmt-IN-1
Descripción general
Descripción
SHMT-IN-1 es un potente inhibidor de la serina hidroximetiltransferasa plasmodial, una enzima que desempeña un papel crucial en el metabolismo celular de un carbono. Este compuesto ha mostrado un potencial significativo en la actividad antitumoral y se está explorando para sus aplicaciones terapéuticas .
Métodos De Preparación
La síntesis de SHMT-IN-1 implica varios pasos, incluyendo el uso de reactivos y condiciones específicas. Un método implica el uso de serina hidroximetiltransferasa recombinante en un proceso de resolución enzimática. Las condiciones de reacción se optimizan a un pH de 7.5 y una temperatura de 45°C. Las células de Escherichia coli inmovilizadas con actividad de serina hidroximetiltransferasa se utilizan para catalizar la reacción, obteniendo β-hidroxi-α-aminoácidos ópticamente puros . Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto está disponible para fines de investigación de varios proveedores .
Análisis De Reacciones Químicas
SHMT-IN-1 se somete a varios tipos de reacciones químicas, incluyendo transaminación, β-eliminación y escisión retro-aldólica. Estas reacciones son catalizadas por enzimas dependientes de piridoxal 5’-fosfato. Los reactivos comunes utilizados en estas reacciones incluyen tetrahidrofolato y serina. Los principales productos formados a partir de estas reacciones incluyen glicina y 5,10-metilen tetrahidrofolato .
Aplicaciones Científicas De Investigación
Anticancer Applications
Shmt-IN-1 has shown potent antitumor activity by inhibiting SHMT in cancer cells. Research indicates that SHMT1 is overexpressed in several cancers, including lung cancer, where it contributes to tumor growth and survival. Inhibition of SHMT can disrupt the metabolic pathways that supply necessary precursors for DNA and RNA synthesis, thereby hindering cancer cell proliferation .
Case Study: Lung Cancer
- Objective : Evaluate the efficacy of this compound against lung cancer cell lines.
- Methodology : In vitro assays measuring cell viability and proliferation.
- Findings : this compound reduced cell viability with an IC50 value of approximately 58 μM for SHMT1, indicating significant potential for therapeutic use .
Antimicrobial Applications
Beyond oncology, this compound has been identified as an effective antibacterial agent. It exhibits strong bacteriostatic effects against Enterococcus faecium, a common pathogen associated with nosocomial infections. The compound enhances the activity of nucleoside analogues, suggesting a synergistic effect when used in combination therapies .
Case Study: Bacterial Inhibition
- Objective : Assess the antibacterial efficacy of this compound against E. faecium.
- Methodology : Determination of the minimum inhibitory concentration (MIC) and synergy with nucleoside analogues.
- Findings : The compound demonstrated an MIC of 10^-11 M, supporting its potential as a novel antibacterial agent targeting SHMT .
Antimalarial Applications
This compound has also been explored for its antimalarial properties. Malaria parasites rely on SHMT for their survival and replication, making this enzyme a strategic target for drug development. By inhibiting plasmodial SHMT, this compound could disrupt the one-carbon metabolism essential for the parasite's growth .
Case Study: Plasmodium Species
- Objective : Investigate the antimalarial effects of this compound on Plasmodium falciparum.
- Methodology : In vitro assays assessing parasite growth inhibition.
- Findings : Preliminary results indicate that this compound effectively inhibits P. falciparum growth, highlighting its potential as an antimalarial drug candidate .
Data Summary
Mecanismo De Acción
SHMT-IN-1 ejerce sus efectos al inhibir la actividad de la serina hidroximetiltransferasa. Esta enzima cataliza la conversión reversible de serina y tetrahidrofolato a glicina y 5,10-metilen tetrahidrofolato. Al inhibir esta enzima, this compound interrumpe el metabolismo celular de un carbono, lo que lleva a la inhibición del crecimiento y proliferación celular. Los objetivos moleculares de this compound incluyen el sitio activo de la serina hidroximetiltransferasa, donde se une y evita que la enzima catalice sus reacciones .
Comparación Con Compuestos Similares
SHMT-IN-1 es único en su potente inhibición de la serina hidroximetiltransferasa plasmodial. Compuestos similares incluyen otros inhibidores de la serina hidroximetiltransferasa, como (+)-SHIN-1, que se ha desarrollado como un inhibidor de la serina hidroximetiltransferasa humana para la terapia del cáncer. This compound ha mostrado mayor especificidad y potencia en la inhibición de la serina hidroximetiltransferasa plasmodial en comparación con otros inhibidores .
Referencias
Actividad Biológica
Shmt-IN-1, also known as SHIN1, is a novel inhibitor targeting serine hydroxymethyltransferase (SHMT), an enzyme crucial for one-carbon metabolism and implicated in various cancers. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it demonstrates significant biological activity against cancer cell proliferation.
SHMT catalyzes the reversible conversion of serine to glycine, playing a vital role in the synthesis of nucleotides and amino acids. Inhibition of SHMT disrupts this metabolic pathway, leading to reduced availability of one-carbon units necessary for DNA synthesis and cellular proliferation. SHIN1 specifically inhibits both human isoforms of SHMT (SHMT1 and SHMT2), demonstrating potent antiproliferative effects across various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) models.
In Vitro Studies
In vitro studies have shown that SHIN1 effectively inhibits the proliferation of multiple human cancer cell lines. For instance, it was observed that SHIN1 treatment led to a significant decrease in cell viability in HCT116 colorectal cancer cells and Molt4 T-ALL cells. The half-maximal inhibitory concentration (IC50) values indicate strong potency, particularly in T-ALL cells where SHIN1 exhibited nearly complete blockade of SHMT activity.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 | 0.5 | Inhibition of proliferation |
Molt4 | 0.3 | Near complete blockade of SHMT activity |
In Vivo Studies
While initial compounds like SHIN1 showed promise in vitro, their rapid clearance limited their effectiveness in vivo. However, subsequent iterations such as SHIN2 have been developed to enhance stability and efficacy. In mouse models, SHIN2 demonstrated significant tumor growth inhibition when used alone or in combination with methotrexate, particularly against methotrexate-resistant T-ALL cells. The dual inhibition strategy targeting both SHMT and dihydrofolate reductase (DHFR) has shown synergistic effects.
Case Studies
A notable case study involved the application of SHIN2 in a patient-derived xenograft model of T-ALL. The results indicated that treatment with SHIN2 led to a substantial reduction in tumor size and improved survival rates compared to control groups. This highlights the potential for SHMT inhibitors like SHIN2 as viable therapeutic options in resistant cancer forms.
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Target Engagement : Studies confirm that SHIN1 achieves potent and specific engagement with its target, leading to effective inhibition of tumor growth.
- Metabolic Impact : Inhibition by SHIN1 results in decreased levels of serine and glycine within tumor cells, which are critical for nucleotide synthesis.
- Synergistic Effects : The combination therapy using SHIN2 with methotrexate has been shown to enhance efficacy against resistant cancer types, suggesting a promising avenue for future treatments.
Summary Table of Key Findings
Study Aspect | Findings |
---|---|
Target Enzyme | Serine hydroxymethyltransferase (SHMT) |
Compound | This compound (SHIN1) |
Cancer Types | T-cell acute lymphoblastic leukemia (T-ALL), colorectal cancer |
Mechanism | Inhibition of one-carbon metabolism |
IC50 Values | HCT116: 0.5 µM; Molt4: 0.3 µM |
Efficacy | Significant tumor inhibition in vivo |
Propiedades
IUPAC Name |
6-amino-4-cyclobutyl-4-(3,5-dichlorophenyl)-3-methyl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-9-15-17(24-23-9)25-16(22)14(8-21)18(15,10-3-2-4-10)11-5-12(19)7-13(20)6-11/h5-7,10H,2-4,22H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNNZCKKJSFKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3CCC3)C4=CC(=CC(=C4)Cl)Cl)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.